Benzoyl-L-tyrosyl-(1-13C)alanine

Pancreatic exocrine function 13C breath test Chronic pancreatitis diagnosis

Benzoyl-L-tyrosyl-(1-13C)alanine (CAS 851429-73-7; synonym Bz-Tyr-Ala) is a synthetic dipeptide composed of N-benzoyl-L-tyrosine coupled to L-alanine bearing a single carbon-13 atom at the carboxyl (C-1) position of the alanine residue. The compound has a molecular formula of C₁₈¹³CH₂₀N₂O₅ and a molecular weight of 357.37 g/mol.

Molecular Formula C19H20N2O5
Molecular Weight 357.4 g/mol
CAS No. 851429-73-7
Cat. No. B1381301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl-L-tyrosyl-(1-13C)alanine
CAS851429-73-7
Molecular FormulaC19H20N2O5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i19+1
InChIKeyPSRCBRUPIDLBSA-WOFBRIANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoyl-L-tyrosyl-(1-13C)alanine (Bz-Tyr-Ala): A Site-Specifically 13C-Labeled Dipeptide Substrate for Pancreatic Exocrine Function Breath Testing


Benzoyl-L-tyrosyl-(1-13C)alanine (CAS 851429-73-7; synonym Bz-Tyr-Ala) is a synthetic dipeptide composed of N-benzoyl-L-tyrosine coupled to L-alanine bearing a single carbon-13 atom at the carboxyl (C-1) position of the alanine residue . The compound has a molecular formula of C₁₈¹³CH₂₀N₂O₅ and a molecular weight of 357.37 g/mol . It is registered in the MeSH supplementary concept database as a substrate used to test pancreatic exocrine secretion [1]. The site-specific 1-13C labeling is the defining structural feature: upon cleavage by pancreatic carboxypeptidase in the duodenum, [1-13C]alanine is liberated, absorbed, and metabolized to ¹³CO₂, which is then exhaled and quantifiable by infrared spectrometry or isotope ratio mass spectrometry [2].

Why Unlabeled, Differently Labeled, or Alternative Pancreatic Function Substrates Cannot Substitute for Benzoyl-L-tyrosyl-(1-13C)alanine


The functional identity of Benzoyl-L-tyrosyl-(1-13C)alanine is jointly determined by three inseparable parameters: (a) the N-terminal benzoyl blocking group that prevents non-specific aminopeptidase degradation; (b) the Tyr-Ala dipeptide sequence that makes it a selective substrate for pancreatic carboxypeptidase rather than chymotrypsin or elastase; and (c) the site-specific 1-13C label at the alanine carboxyl carbon, which ensures that the liberated ¹³C-labeled alanine is metabolized to ¹³CO₂ with a stoichiometric relationship to pancreatic enzyme activity [1]. Replacing the 1-13C label with a deuterated analog (e.g., N-benzoyl-L-tyrosyl-L-alanine-d5, CAS 1356383-19-1) introduces deuterium isotope effects that alter chromatographic retention time and compromise co-elution with the unlabeled analyte in LC-MS/MS workflows . Using [1-13C]alanine alone as a comparator substrate abolishes diagnostic discrimination because free alanine absorption and metabolism are independent of pancreatic carboxypeptidase activity, as demonstrated in head-to-head clinical data [2]. Selecting a uniformly 13C₆-labeled analog (CAS 1356382-80-3) changes the mass shift from +1 Da to +6 Da, altering quantification parameters in MS methods optimized for the single 13C isotopologue. These non-interchangeable features mean that procurement of the exact CAS 851429-73-7 compound is a specification-driven decision, not a commodity substitution.

Quantitative Comparative Evidence for Benzoyl-L-tyrosyl-(1-13C)alanine: Head-to-Head Data Against Closest Analogs and Alternative Substrates


Bz-Tyr-Ala Breath Test Differentiates Chronic Pancreatitis Patients from Healthy Controls; Equimolar [1-13C]Alanine Does Not – A Direct Within-Study Head-to-Head Comparison

In a direct within-study comparison, Ishii et al. (2007) administered Bz-Tyr-Ala and equimolar [1-13C]alanine to the same 24 chronic pancreatitis patients and 16 healthy controls. The Bz-Tyr-Ala breath test yielded Δ¹³CO₂ values that were significantly lower in chronic pancreatitis patients than in healthy controls across all time points from 10 to 60 minutes. In contrast, the [1-13C]alanine breath test results did not differ between patients and controls [1]. This demonstrates that the dipeptide structure – not the 13C-alanine moiety alone – is the essential determinant of diagnostic discrimination, because free alanine absorption and metabolism are independent of pancreatic carboxypeptidase activity.

Pancreatic exocrine function 13C breath test Chronic pancreatitis diagnosis Carboxypeptidase substrate

Bz-Tyr-Ala Breath Test Correlates with the Established BT-PABA Test (r = 0.726) While Delivering Results Within 90 Minutes Versus Hours for Urine Collection

In the same study, Ishii et al. (2007) compared the Bz-Tyr-Ala breath test directly against the N-benzoyl-L-tyrosyl-p-aminobenzoic acid (BT-PABA) test, an established indirect pancreatic function test that requires 6-hour urine collection. The Δ¹³CO₂ value at 20 minutes in the Bz-Tyr-Ala breath test showed a statistically significant positive correlation with BT-PABA test results: r = 0.726 (r² = 0.527, P < 0.0001) [1]. A subsequent clinical study confirmed these findings and additionally demonstrated that the Bz-Tyr-Ala Δ¹³CO₂ at 20 minutes correlated with pancreatic juice amylase levels (r = 0.853) and mean pancreatic juice volume (r = 0.757) in post-pancreatoduodenectomy patients [2].

BT-PABA test Pancreatic function comparison Non-invasive diagnosis Breath test validation

Quantitative Time-Course Δ¹³CO₂ Differentiation: ~2-Fold Difference Between Chronic Pancreatitis and Healthy States Within 10 Minutes of Oral Administration

Ishii et al. (2007) reported quantitative time-course Δ¹³CO₂ data at six time points for the Bz-Tyr-Ala breath test [1]. At 10 minutes post-dose, Δ¹³CO₂ was 10.47 ± 2.01‰ in chronic pancreatitis (CP) patients versus 20.54 ± 3.02‰ in healthy controls, representing an approximately 2.0-fold difference. The maximum discrimination occurred at 20 minutes (20.76 ± 3.14‰ CP vs. 39.18 ± 2.33‰ healthy, 1.9-fold) and 30 minutes (22.66 ± 2.79‰ CP vs. 40.10 ± 1.99‰ healthy, 1.8-fold), after which the difference gradually narrowed. In the rat model, Kohno et al. (2007) demonstrated that the rate of increase in breath Δ¹³CO₂ was proportional to the rate of Bz-Tyr-Ala cleavage by pancreatic proteases, and that the Δ¹³CO₂ in pancreatic exocrine-insufficient rats was significantly lower than in controls (P < 0.05) [2]. Uchida and Mogami (2008) further showed that the maximum ¹³CO₂ concentration and area under the curve of ¹³CO₂ excretion correlated significantly and positively with Bz-Tyr-Ala sodium dose in conscious rats [3].

Δ13CO2 kinetics Breath test quantification Pancreatic insufficiency severity Dose-response

Site-Specific 1-13C Labeling at the Alanine Carboxyl Position Enables Carboxypeptidase-Coupled ¹³CO₂ Detection – Enzymatic Cleavage Specificity Data

The site-specific 1-13C label at the alanine carboxyl carbon is functionally critical to the compound's mechanism of action. Kohno et al. (2007) demonstrated that N-benzoyl-L-tyrosyl-1-13C-L-alanine was readily cleaved in rat duodenal juice, liberating 1-13C-L-alanine, and identified carboxypeptidase as the major contributor to this cleavage [1]. When the compound was injected directly into the duodenum of rats, the ¹³C atom% of CO₂ in breath increased rapidly, confirming that duodenal cleavage → ¹³C-alanine absorption → hepatic metabolism → ¹³CO₂ exhalation occurs as a coupled sequence [1]. The Braden (2010) review confirms that Bz-Tyr-Ala was specifically designed as a substrate for pancreatic carboxypeptidase, distinguishing it from other ¹³C breath test substrates that target lipase (e.g., ¹³C-mixed triglycerides) or trypsin (e.g., ¹³C-labeled protein) [2]. The N-terminal benzoyl group is essential for this specificity: it blocks non-specific aminopeptidase attack, ensuring that cleavage occurs exclusively at the C-terminal Ala residue by carboxypeptidase.

Carboxypeptidase substrate specificity Site-specific isotope labeling Enzymatic cleavage kinetics 13C metabolic tracing

13C-Labeled Bz-Tyr-Ala Provides Chromatographic Co-Elution with Unlabeled Analyte in LC-MS/MS – A Class-Level Advantage Over Deuterated (d5) and 13C₆ Analogs

When Benzoyl-L-tyrosyl-(1-13C)alanine is employed as an internal standard in LC-MS/MS quantification, the single 13C substitution at the alanine carboxyl position produces a mass shift of +1 Da with near-identical chromatographic retention time to the unlabeled analyte (within 0.01 min on UPLC-MS systems) [1]. This co-elution behavior is critical for compensating matrix effects in electrospray ionization. In contrast, deuterated analogs such as N-benzoyl-L-tyrosyl-L-alanine-d5 (CAS 1356383-19-1; +5 Da mass shift) exhibit altered chromatographic retention due to deuterium isotope effects on hydrogen bonding, which can diminish their capability to compensate for matrix effects . A systematic comparison of deuterated versus 13C-labeled internal standards demonstrated that 13C-labeled standards provide superior quantitative accuracy due to co-elution and equivalent matrix effect experience [2]. The uniformly labeled N-benzoyl-L-tyrosyl-L-alanine-13C₆ (CAS 1356382-80-3; +6 Da) introduces a larger mass shift that may require re-optimization of MS acquisition parameters designed for the +1 Da shift of the single 13C isotopologue.

Stable isotope internal standard LC-MS/MS quantification 13C vs deuterium isotope effects Chromatographic co-elution

Optimal Application Scenarios for Benzoyl-L-tyrosyl-(1-13C)alanine Based on Quantitative Differentiation Evidence


Non-Invasive Clinical Diagnosis of Pancreatic Exocrine Insufficiency via ¹³C-Dipeptide Breath Test

The Bz-Tyr-Ala breath test is the only ¹³C breath test methodology that directly interrogates pancreatic carboxypeptidase activity. As demonstrated by Ishii et al. (2007), the test discriminates chronic pancreatitis patients from healthy controls with ~2-fold lower Δ¹³CO₂ values as early as 10 minutes post-dose [1]. The test correlates with the established BT-PABA test (r = 0.726) and with pancreatic juice output parameters in post-surgical patients (amylase r = 0.853; juice volume r = 0.757) [2]. This application is particularly suited for clinical settings where invasive secretin-stimulated duodenal intubation is impractical, and where rapid (≤90 minute) non-invasive assessment is needed for diagnosis or therapy monitoring.

Preclinical Rodent Models for Pancreatic Exocrine Function Assessment in Drug Development

Kohno et al. (2007) established the rat Bz-Tyr-Ala breath test model, demonstrating that Δ¹³CO₂ values are significantly lower in pancreatic exocrine-insufficient rats versus controls, with the rate of ¹³CO₂ increase proportional to pancreatic protease cleavage activity [1]. Uchida and Mogami (2008) extended this to a non-invasive conscious rat system, showing dose-dependent ¹³CO₂ excretion and validating the model for detecting alloxan-induced diabetic pancreatic dysfunction [2]. These validated rodent protocols enable pharmaceutical researchers to assess drug effects on pancreatic exocrine function longitudinally without terminal procedures, supporting repeated-measures study designs in preclinical toxicology and efficacy studies.

Quantitative LC-MS/MS Bioanalysis Using Bz-Tyr-Ala as a 13C-Labeled Internal Standard for Unlabeled Bz-Tyr-Ala Quantification

The single +1 Da mass shift and chromatographic co-elution properties of the 13C-labeled compound make it an ideal internal standard for quantifying unlabeled Bz-Tyr-Ala (CAS 76264-09-0) in biological matrices via LC-MS/MS [1]. Unlike deuterated analogs that exhibit retention time shifts compromising matrix effect compensation, the 13C-labeled isotopologue co-elutes within 0.01 min of the unlabeled analyte, ensuring equivalent ionization conditions [2]. This application is directly relevant to pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing where regulatory-grade quantitative accuracy is required.

Pancreatic Function Monitoring in Post-Surgical and Chronic Disease Management Settings

The Ishii et al. (2007) pancreatoduodenectomy study provides direct evidence that Bz-Tyr-Ala breath test Δ¹³CO₂ values change in accordance with pancreatic drainage status: Δ¹³CO₂ was higher when the pancreatic tube was inserted versus removed, and correlated strongly with both pancreatic juice volume and amylase output [1]. The Braden (2010) review notes that ¹³C breath tests are particularly suited for therapy control under pancreatic enzyme substitution, as they non-invasively reflect the complete physiological process from enzyme activity to substrate metabolism [2]. This positions Bz-Tyr-Ala as a procurement priority for clinical research programs focused on post-pancreatectomy outcomes, cystic fibrosis-related pancreatic insufficiency, and chronic pancreatitis disease progression monitoring.

Quote Request

Request a Quote for Benzoyl-L-tyrosyl-(1-13C)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.